20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide
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Overview
Description
The compound 20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide is a complex organic molecule that features a tert-butyloxycarbonyl (Boc) protected amino group, a piperidyl group, and an isoindolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide typically involves multiple steps, including the protection of amino groups, formation of amide bonds, and incorporation of the piperidyl and isoindolinyl moieties. One common approach is to start with the Boc protection of the amino group, followed by the coupling of the protected amino group with the piperidyl and isoindolinyl intermediates under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of automated synthesizers and large-scale reactors to facilitate the multi-step synthesis process. The reaction conditions are carefully controlled to maintain the integrity of the Boc protecting group and to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide: can undergo various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The piperidyl and isoindolinyl groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Amide Bond Formation: The compound can be used as a precursor for the formation of additional amide bonds, expanding its utility in peptide synthesis.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Boc protecting group.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Boc group yields the free amine, which can then be further derivatized.
Scientific Research Applications
20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide: has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Proteolysis Targeting Chimera (PROTAC) Research: The compound can serve as a linker in PROTACs, which are designed to target specific proteins for degradation.
Peptide Synthesis: The compound’s ability to form amide bonds makes it useful in the synthesis of peptides and other complex organic molecules.
Mechanism of Action
The mechanism of action of 20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide depends on its specific application. In the context of PROTAC research, the compound acts as a linker that brings the target protein and the E3 ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein . The Boc protecting group ensures the stability of the amino group during the synthesis process, which can be removed under acidic conditions to reveal the active amine.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another compound with a similar piperidyl and isoindolinyl structure.
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Shares structural similarities and is used in similar research applications
Uniqueness
20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide: is unique due to its extended hexaoxaicosan chain, which provides additional flexibility and potential for further functionalization. This makes it particularly valuable in the design of complex molecules for medicinal chemistry and PROTAC research.
Properties
Molecular Formula |
C32H46N4O13 |
---|---|
Molecular Weight |
694.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C32H46N4O13/c1-32(2,3)49-31(42)33-9-10-43-11-12-44-13-14-45-15-16-46-17-18-47-19-20-48-21-26(38)34-23-6-4-5-22-27(23)30(41)36(29(22)40)24-7-8-25(37)35-28(24)39/h4-6,24H,7-21H2,1-3H3,(H,33,42)(H,34,38)(H,35,37,39) |
InChI Key |
IXEYMCUPWGXVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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